Lipophilicity Divergence: Measured log P Differentiates Isomeric Bromo‑Fluoro‑Nitro‑Trifluoromethylbenzenes
The target compound exhibits a computed log P of 3.70, which is 39 % higher (Δlog P = +1.04) than the 2.66 log P of the 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl) regioisomer and 5 % higher (Δlog P = +0.18) than the 3.52 log P of the 2‑bromo‑1‑fluoro‑4‑nitro‑3‑(trifluoromethyl) isomer . These differences exceed the typical 0.3 log P cut‑off used for bioisosteric replacement in medicinal chemistry, indicating that the isomers will exhibit meaningfully different partitioning behaviour in biological assays and chromatographic systems.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 3.70 (calculated) |
| Comparator Or Baseline | 1‑Br‑2‑F‑3‑NO₂‑5‑CF₃ isomer: log P = 2.66; 2‑Br‑1‑F‑4‑NO₂‑3‑CF₃ isomer: log P = 3.52 |
| Quantified Difference | Δlog P = +1.04 vs. 1‑Br‑2‑F‑3‑NO₂‑5‑CF₃; Δlog P = +0.18 vs. 2‑Br‑1‑F‑4‑NO₂‑3‑CF₃ |
| Conditions | Computed log P values derived from identical in silico method (consensus log P algorithm); no experimental log P available for target compound. |
Why This Matters
A log P difference of >1.0 between isomers can alter membrane permeability, protein binding, and metabolic stability, making the correct isomer critical for reproducible biological data.
